Bisindolylmaleimide VIII is classified as a synthetic organic compound belonging to the bisindolylmaleimide class. It was first described in the scientific literature in the early 1990s and has since been studied extensively for its biological activities, particularly in relation to cancer treatment and apoptosis induction . The compound's molecular formula is with a molecular weight of 458.6 g/mol .
The synthesis of bisindolylmaleimide VIII involves several key steps, primarily through the condensation of indole derivatives with maleimides. A notable synthetic route includes the use of indole-3-acetamides and methyl indole-3-glyoxylates under basic conditions.
These methods highlight the versatility and efficiency in synthesizing bisindolylmaleimides, allowing for modifications that can enhance biological activity.
The molecular structure of bisindolylmaleimide VIII features two indole rings connected through a maleimide moiety. This unique structure contributes to its biological activity, particularly its ability to bind selectively to protein kinase C isoforms.
CC(=O)O.CN1C=C(C2=CC=CC=C21)C3=C(C(=O)NC3=O)C4=CN(C5=CC=CC=C54)CCCN
, which encapsulates its complex structure .Bisindolylmaleimide VIII participates in various chemical reactions, primarily involving its interaction with protein kinases. Its mechanism often includes binding to the active sites of these enzymes, inhibiting their activity.
The mechanism by which bisindolylmaleimide VIII exerts its effects primarily involves competitive inhibition of protein kinase C. By binding to the enzyme's active site, it prevents substrate phosphorylation, thereby disrupting downstream signaling pathways critical for cell survival and proliferation.
Bisindolylmaleimide VIII exhibits several notable physical and chemical properties that contribute to its functionality:
Property | Value |
---|---|
Purity | >98% |
Solubility | Soluble in DMSO or water |
Molecular Weight | 458.6 g/mol |
Melting Point | Not specified |
CAS Number | 138516-31-1 |
These properties are essential for understanding how bisindolylmaleimide VIII can be utilized in laboratory settings and therapeutic applications.
The applications of bisindolylmaleimide VIII span various fields, particularly in biomedical research:
Bis VIII dramatically enhances apoptosis initiated through Death Receptor 5 (DR5, also known as TRAIL-R2). When combined with the agonistic anti-DR5 monoclonal antibody TRA-8, Bis VIII triggers a synergistic and sustained activation of the MAPK kinase 4 (MKK4)/c-Jun N-terminal kinase (JNK)/p38 mitogen-activated protein kinase axis. This signaling cascade is initiated through caspase-8-dependent mechanisms and results in phosphorylation events that amplify the apoptotic signal. Critically, the MKK4/JNK/p38 pathway activation exhibits distinct temporal dynamics under Bis VIII co-treatment: while TRA-8 alone induces transient kinase activation, the combination with Bis VIII prolongs phosphorylation for over 120 minutes, creating a sustained pro-apoptotic signal [1] [5].
The molecular cross-talk between Bis VIII and DR5 involves upstream caspase-8 activation, which serves as the initiating event for MKK4 phosphorylation. Pharmacological inhibition experiments confirm that caspase-8 inhibitors completely abolish JNK/p38 activation in this synergistic model, establishing the hierarchical relationship between these components. This persistent kinase signaling leads to phosphorylation of transcription factors (including c-Jun and ATF-2) that regulate pro-apoptotic gene expression. The resultant transcriptional program shifts the cellular balance toward apoptosis through increased expression of death receptors and ligands, creating a positive feedback loop that enhances cell sensitivity to extrinsic apoptosis signals [1] [6].
Table 1: Kinase Activation Dynamics in DR5-Mediated Apoptosis with Bis VIII
Signaling Component | TRA-8 Alone | Bis VIII Alone | TRA-8 + Bis VIII |
---|---|---|---|
JNK Phosphorylation | Transient (<60 min) | Minimal | Sustained (>120 min) |
p38 Phosphorylation | Moderate (60 min peak) | Low-level | Intense & prolonged (>120 min) |
Caspase-8 Activation | Moderate | Undetectable | Synergistic enhancement |
MKK4 Phosphorylation | Moderate | Minimal | Marked amplification |
Bis VIII exerts profound effects on mitochondrial components of apoptosis when combined with death receptor agonists. Alone, Bis VIII induces caspase-independent dissipation of mitochondrial membrane potential (ΔΨm) without cytochrome c release. This unique effect creates a primed mitochondrial state that dramatically amplifies the response to DR5 activation. When combined with TRA-8, Bis VIII promotes accelerated cytochrome c release and substantially enhances mitochondrial membrane depolarization beyond levels achieved by either agent alone [1].
The compound facilitates Bax/Bak conformational changes that promote mitochondrial outer membrane permeabilization (MOMP). This process enables the egress of cytochrome c and other pro-apoptotic factors from the intermembrane space into the cytosol. Once released, cytochrome c forms the apoptosome complex with Apaf-1, leading to caspase-9 activation. This mitochondrial amplification represents a critical point of synergy between extrinsic and intrinsic pathways. Additionally, Bis VIII decreases the expression of anti-apoptotic Bcl-2 family members, further lowering the threshold for mitochondrial permeabilization [1] [3].
The mitochondrial effects are quantifiable through several parameters:
Table 2: Mitochondrial Events in Synergistic Apoptosis Induction
Mitochondrial Parameter | Bis VIII Alone | TRA-8 Alone | Combination Treatment |
---|---|---|---|
ΔΨm Dissipation | Moderate (caspase-indep.) | Mild | Profound & irreversible |
Cytochrome c Release | Undetectable | Moderate | Extensive (3.5-fold increase) |
Bax Translocation | Minimal | Detectable | Markedly enhanced |
Caspase-9 Activation | Undetectable | Moderate | Strong amplification |
Bis VIII potentiates initiator caspase activation within the death-inducing signaling complex (DISC). When death receptors aggregate following ligand binding, Bis VIII enhances the recruitment of FADD (Fas-associated death domain) and procaspase-8 to the DISC complex. This results in more efficient autocatalytic processing of procaspase-8 into its active form. Active caspase-8 then serves as the pivotal signaling nexus for multiple downstream events [1] [4].
The activation of caspase-8 by Bis VIII occurs through two distinct mechanisms:
Once activated, caspase-8 propagates the death signal through both direct cleavage of effector caspases (caspase-3 and -7) and Bid truncation (to tBid). The tBid fragment translocates to mitochondria, where it activates Bax/Bak, creating the critical junction between death receptor signaling and mitochondrial amplification. This Bid cleavage represents the molecular bridge through which Bis VIII coordinates extrinsic and intrinsic apoptotic pathways [1] [4].
A remarkable feature of Bis VIII is its ability to directly target mitochondria through mechanisms that bypass canonical PKC inhibition. While originally characterized as a PKC inhibitor, Bis VIII induces caspase-independent mitochondrial depolarization at concentrations where classical PKC isozymes are not fully inhibited. This effect involves direct interaction with mitochondrial permeability transition pore (MPTP) components, particularly the adenine nucleotide translocator (ANT) and voltage-dependent anion channels (VDAC) [1] [6].
The mitochondrial actions of Bis VIII manifest through several measurable effects:
The PKC-independent nature of these effects was confirmed through multiple experimental approaches:
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: